molecular formula C10H6O3 B1349344 Coumarin-6-carboxaldehyde CAS No. 51690-26-7

Coumarin-6-carboxaldehyde

Cat. No.: B1349344
CAS No.: 51690-26-7
M. Wt: 174.15 g/mol
InChI Key: RQCHYJGDSCWRSQ-UHFFFAOYSA-N
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Description

Coumarin-6-carboxaldehyde, also known as 2-oxo-2H-chromene-6-carbaldehyde, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by its aromatic structure, which includes a benzopyrone core with an aldehyde group at the 6-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Coumarin-6-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving neurological function . At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with metabolic enzymes and signaling proteins, while in the nucleus, it can influence gene expression by binding to DNA and transcription factors . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin-6-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. For this compound, the specific phenol used is 2-hydroxybenzaldehyde, which undergoes cyclization to form the desired product.

Another method involves the Vilsmeier-Haack reaction, where 2-hydroxybenzaldehyde reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the coumarin ring with an aldehyde group at the 6-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Coumarin-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: Coumarin-6-carboxylic acid.

    Reduction: Coumarin-6-carbinol.

    Substitution: Halogenated coumarins, such as 6-bromocoumarin.

Scientific Research Applications

Chemistry

In chemistry, Coumarin-6-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its reactive aldehyde group allows for the formation of Schiff bases, which are important intermediates in organic synthesis.

Biology

In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and tracking biological molecules and processes.

Medicine

In medicine, this compound derivatives have shown potential as therapeutic agents. They exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties are exploited in the manufacture of optical brighteners and fluorescent markers.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, lacking the aldehyde group at the 6-position.

    Coumarin-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3-position.

    7-Hydroxycoumarin: A hydroxylated derivative of coumarin.

Uniqueness

Coumarin-6-carboxaldehyde is unique due to the specific positioning of the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHYJGDSCWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370977
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51690-26-7
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-chromene-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Oxo-3-benzyl-4-methyl-7-hydroxyl-2H-1-benzopyrane (512 mg, Example 1) and HMTA (140 mg) are mixed in TFA (5 mL). The reaction mixture is heated at reflux overnight. The solvent is removed under reduced pressure. The residue is purified over silica gel column (Hexanes:EtOAc, 85:15) to afford the desired 8-formyl coumarin (107 mg) and 6-formyl coumarin derivative (35 mg).
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methylcoumarin (400 mg, 2.50 mmol) was dissolved in 1.0 mL of diethyl ether, 1.0 mL of acetic acid, and 1.0 mL of water. After addition of ceric ammonium nitrate (5.5 g, 1.0 mmol) at room temperature, the reaction mixture was stirred at 100° C. for 1 h. The resulting mixture was diluted with water, and the solution was extracted with ethyl acetate. The extract was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=75/25 to 50/50) to obtain the title compound as a pale yellow powder (80 mg, 18%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde in the synthesis of antimicrobial compounds?

A: Coumarin derivatives, including 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde, are known to exhibit diverse biological activities, including antimicrobial properties. This specific derivative possesses a reactive aldehyde group, making it a suitable building block for constructing more complex heterocyclic systems like 2-iminochromenes and chromenopyridines. The researchers aimed to leverage this reactivity to synthesize novel compounds and evaluate their potential as antimicrobial agents [].

Q2: Does the study provide any insights into the Structure-Activity Relationship (SAR) concerning the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety and the observed antimicrobial activity?

A: While the study primarily focuses on the overall synthesized structures (2-iminochromenes and chromenopyridines), it does highlight that the synthesized compounds exhibited varying degrees of antibacterial and antifungal activity. This suggests that the presence and modification of the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety within the final structures contribute to the observed activity. Specifically, the study mentions that a 3D pharmacophore model was generated to understand the structural requirements for antibacterial activity []. Further analysis of this model, in conjunction with the activity data, could potentially reveal specific SAR trends related to this coumarin derivative.

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